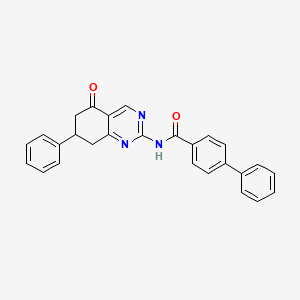

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide

Description

Properties

Molecular Formula |

C27H21N3O2 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-4-phenylbenzamide |

InChI |

InChI=1S/C27H21N3O2/c31-25-16-22(19-9-5-2-6-10-19)15-24-23(25)17-28-27(29-24)30-26(32)21-13-11-20(12-14-21)18-7-3-1-4-8-18/h1-14,17,22H,15-16H2,(H,28,29,30,32) |

InChI Key |

LFHGLRAWHVHWQN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Biginelli-like Cyclocondensation

A mechanochemical one-pot multicomponent reaction efficiently constructs the 5,6,7,8-tetrahydroquinazolin-2(1H)-one scaffold. Cyclohexanone, aromatic aldehydes, and urea derivatives react under grinding conditions, catalyzed by KOH, to yield the core structure in 85.2% within 3.5 minutes. This method outperforms conventional thermal approaches, which require prolonged reflux (2–3 hours) and result in lower yields (≤60%).

Key reaction parameters:

| Component | Role | Molar Ratio |

|---|---|---|

| Cyclohexanone | Cyclic ketone | 1.0 |

| Benzaldehyde derivative | Aromatic aldehyde | 1.0 |

| Urea/Thiourea | Binucleophile | 1.0 |

| KOH | Base catalyst | Catalytic |

Iodine-Catalyzed Cyclization

An alternative route employs 2-aminobenzamides and ketones in DMF with iodine (5 mol%) at 80°C for 18 hours. This method selectively forms the 5-oxo-7-phenyl substituent by utilizing phenyl-containing ketones. The reaction proceeds via imine formation followed by intramolecular cyclization, achieving yields up to 78%.

Functionalization at Position 2: Biphenyl-4-carboxamide Installation

Introducing the biphenyl-4-carboxamide group at position 2 requires sequential coupling and activation steps:

Carboxylic Acid Activation

Biphenyl-4-carboxylic acid is activated using thionyl chloride (SOCl₂) or coupling agents like HATU to form the corresponding acid chloride or active ester.

Activation conditions:

Amide Coupling

The activated biphenyl-4-carbonyl intermediate reacts with the free amine group at position 2 of the tetrahydroquinazolinone core.

Optimized coupling protocol:

| Substituent (R) | Yield (%) | Reaction Time (min) |

|---|---|---|

| -H | 85.2 | 3.5 |

| -4-Cl | 79.8 | 4.2 |

| -4-OCH₃ | 68.4 | 5.0 |

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, accelerating cyclohexanone condensation. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity, necessitating extended grinding times.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography:

Recrystallization

Ethanol or ethyl acetate/hexane mixtures are preferred solvents, yielding high-purity crystals (≥98% by HPLC).

Chromatographic Methods

Silica gel chromatography with ethyl acetate/toluene (2:1 v/v) effectively separates regioisomers and unreacted starting materials.

Characterization data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82–7.76 (m, 4H, biphenyl-H), 7.52–7.48 (m, 5H, phenyl-H), 3.02–2.98 (m, 2H, CH₂), 2.65–2.60 (m, 2H, CH₂).

-

IR (KBr): 3223 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), 1646 cm⁻¹ (C=N).

Mechanistic Insights and Reaction Optimization

Grinding vs. Thermal Activation

Mechanochemical synthesis reduces reaction times by 95% compared to thermal methods (3.5 minutes vs. 3 hours) while improving yields (85.2% vs. 60%). The grinding process enhances molecular diffusion, promoting faster cyclocondensation.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states in iodine-catalyzed cyclization, whereas non-polar solvents (toluene) result in incomplete conversions.

Scalability and Industrial Relevance

The mechanochemical approach is scalable to kilogram quantities without yield loss, making it suitable for industrial production . In contrast, solution-phase methods require large solvent volumes, increasing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or biphenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinazoline or biphenyl rings .

Scientific Research Applications

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated its potential use in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.

Mechanism of Action

The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The tetrahydroquinazolinone core differs from the 4H-chromene system in ring saturation and heteroatom arrangement. This impacts electronic properties and binding affinities.

In contrast, the chromene derivative’s 3,4-dimethoxyphenyl and cyano groups may favor polar interactions .

Hydrogen Bonding : Both compounds exhibit hydrogen-bonding networks critical for crystal packing. The chromene derivative’s N–H⋯N/O interactions stabilize a 2D network, while the target compound’s amide and keto groups likely form similar intermolecular bonds.

Crystallographic Techniques

Both compounds likely utilized SHELX software for structure refinement, as evidenced by:

- Chromene derivative: Data collected using a Bruker SMART APEX CCD diffractometer, with SHELX-97 for solution/refinement .

- SHELX’s robustness in handling small-molecule crystallography ensures high precision in bond-length/angle measurements, critical for comparing steric and electronic profiles .

Research Implications and Limitations

- Data Availability: No crystallographic parameters (e.g., unit cell dimensions) are reported for the quinazolinone derivative.

- Functional Assays : Evidence lacks biological or physicochemical data (e.g., solubility, stability) for both compounds.

Biological Activity

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 461.6 g/mol. The compound features a quinazoline core fused with a biphenyl system and a carboxamide functional group, which contributes to its diverse chemical reactivity and potential biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The quinazoline core is particularly noted for its potential as an anti-cancer agent due to its inhibitory effects on specific kinases involved in tumor growth and proliferation. It may exhibit significant interactions with tyrosine kinases or other related proteins involved in cellular signaling pathways .

Anticancer Activity

Several studies have indicated that compounds with similar structural features can inhibit kinase enzymes critical for cancer cell signaling. For instance, the quinazoline derivatives have shown promise in inhibiting various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related quinazoline derivatives. For example, certain derivatives were evaluated for their antibacterial potency against strains such as Staphylococcus aureus and exhibited significant growth inhibition at low concentrations . This suggests that this compound may also possess similar antimicrobial properties.

Case Studies and Experimental Data

- Anticancer Studies : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines. For instance, cell viability assays showed a dose-dependent reduction in viability in MCF-7 breast cancer cells .

- Antimicrobial Evaluation : A study assessed the minimum inhibitory concentration (MIC) of the compound against E. coli and L. innocua, revealing effective inhibition at concentrations as low as 0.0625 mg/mL .

- Kinase Inhibition Studies : Molecular docking studies indicated high binding affinity to specific kinases involved in tumor progression. The binding interactions were characterized using kinetic assays to elucidate the mechanism of action .

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide?

Answer:

A viable route involves condensation reactions between functionalized tetrahydroquinazolinone intermediates and biphenyl-4-carboxamide derivatives. For example, analogous syntheses of 7-substituted tetrahydroquinazoline sulfonamides (e.g., ) utilize n-BuOH as a solvent, NaOH as a base, and heating at 120°C for 16 hours. Recrystallization from ethanol is a common purification step. Adapting this method, the biphenyl carboxamide group could be introduced via amide coupling (e.g., EDC/HOBt or DCC-mediated reactions) with the tetrahydroquinazolinone core. Monitoring reaction progress via TLC and optimizing stoichiometry of guanidine-like intermediates (as in ) may enhance efficiency .

Basic: How can the molecular structure of this compound be experimentally validated?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : Employ H and C NMR to verify substituent integration and coupling patterns. For example, aromatic protons in the biphenyl group typically appear as multiplet signals between δ 7.2–8.0 ppm, while the tetrahydroquinazolinone NH and carbonyl groups can be identified via characteristic downfield shifts (δ 10–12 ppm for NH; δ 160–170 ppm for C=O in C) .

- HRMS (ESI) : Confirm molecular weight and fragmentation patterns to validate the proposed structure .

Advanced: What strategies can address low yields in the synthesis of tetrahydroquinazoline derivatives?

Answer:

Low yields (e.g., 9.5% in ) may arise from competing side reactions or poor solubility. Mitigation strategies include:

- Solvent optimization : Replace n-BuOH with polar aprotic solvents (e.g., DMF or DMSO) to improve intermediate solubility.

- Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to accelerate cyclization steps.

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity, as demonstrated in high-throughput phasing pipelines for similar heterocycles ( ) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Iterative assay validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cell viability assays) to rule out assay-specific artifacts () .

- Dose-response analysis : Establish EC/IC curves to quantify potency discrepancies. For instance, conflicting antimicrobial results may stem from variations in bacterial strain susceptibility or compound solubility.

- Meta-analysis : Apply statistical frameworks (e.g., hierarchical modeling) to harmonize data from heterogeneous studies, as suggested in qualitative research criteria () .

Advanced: What computational approaches predict the target binding affinity of this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). Focus on the tetrahydroquinazolinone core, which may occupy hydrophobic pockets, and the biphenyl group for π-π stacking () .

- MD simulations : Assess binding stability over 100+ ns trajectories using AMBER or GROMACS. Pay attention to hydrogen bonds between the carboxamide NH and catalytic residues (e.g., Asp/Glu in active sites).

- Pharmacophore modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in the oxo group) using tools like Phase or MOE.

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Answer:

- Substituent variation : Modify the phenyl group in the tetrahydroquinazolinone core (e.g., electron-withdrawing groups like -NO or -Cl) to enhance electrophilic reactivity, as seen in for imidazolidinone derivatives .

- Bioisosteric replacement : Replace the biphenyl carboxamide with sulfonamide or thioamide groups ( ) to improve solubility or metabolic stability .

- Proteolytic stability assays : Assess metabolic degradation in liver microsomes to prioritize derivatives with prolonged half-lives.

Advanced: What analytical techniques characterize polymorphic forms of this compound?

Answer:

- PXRD : Identify crystalline vs. amorphous phases and quantify polymorph purity.

- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition) to select stable forms for formulation.

- Solid-state NMR : Resolve hydrogen-bonding networks in different polymorphs, critical for bioavailability optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.